REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[C:7](=[O:11])[CH2:6][CH2:5]2.BrN1C(=O)CCC1=O.O.[NH2:21]/[C:22](/[C:27]#[N:28])=[C:23](\[NH2:26])/[C:24]#[N:25]>CS(C)=O.CC(O)=O>[Cl:1][C:2]1[CH:10]=[CH:9][C:8]2[C:7](=[O:11])[C:6]3[C:5]([C:4]=2[CH:3]=1)=[N:21][C:22]([C:27]#[N:28])=[C:23]([C:24]#[N:25])[N:26]=3
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2CCC(C2=CC1)=O
|
Name
|
|
Quantity
|
2.23 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
125 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
678 mg
|
Type
|
reactant
|
Smiles
|
N/C(=C(/C#N)\N)/C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred overnight at 40° C. and 5 h at 80° C. under vacuum
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with CH2Cl2 (25 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (4×80 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The collected organic phases were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Type
|
DISSOLUTION
|
Details
|
The crude was dissolved in EtOH (63 ml)
|
Type
|
STIRRING
|
Details
|
the mixture stirred at 80° C. for 45 min
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOH (464 mg)
|
Type
|
CUSTOM
|
Details
|
The filtered solution was evaporated
|
Type
|
CUSTOM
|
Details
|
the crude purified by flash
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=CC=2C(C=3C(=NC(=C(N3)C#N)C#N)C2C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |